cis-11,14-Eicosadienoic acid ethyl ester cis-11,14-Eicosadienoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18536025
InChI: InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+
SMILES:
Molecular Formula: C22H40O2
Molecular Weight: 336.6 g/mol

cis-11,14-Eicosadienoic acid ethyl ester

CAS No.:

Cat. No.: VC18536025

Molecular Formula: C22H40O2

Molecular Weight: 336.6 g/mol

* For research use only. Not for human or veterinary use.

cis-11,14-Eicosadienoic acid ethyl ester -

Specification

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
IUPAC Name ethyl (11E,14E)-icosa-11,14-dienoate
Standard InChI InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+
Standard InChI Key PYVCCFLKWCNDQZ-MVKOLZDDSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC
Canonical SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)OCC

Introduction

Chemical and Structural Properties

Molecular Characteristics

cis-11,14-Eicosadienoic acid ethyl ester belongs to the family of ω-6 polyunsaturated fatty acids (PUFAs). Its IUPAC name, ethyl (11Z,14Z)-icosa-11,14-dienoate, reflects the ethyl ester group and the cis configuration of the double bonds. The compound’s structural formula is represented as:

CH3(CH2)7CH=CH(CH2)3CH=CH(CH2)6COOCH2CH3\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH}=\text{CH}(\text{CH}_2)_6\text{COOCH}_2\text{CH}_3

Key physicochemical properties include:

PropertyValue
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
SolubilityOrganic solvents (e.g., DCM)
Physical StateLiquid at room temperature
Double Bond Configurationcis-11,14

The compound’s Standard InChIKey (PYVCCFLKWCNDQZ-MVKOLZDDSA-N) and Isomeric SMILES (CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC) provide precise identifiers for computational studies .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses reveal distinct spectral signatures:

  • 1H NMR: Peaks at δ 5.35–5.25 ppm (m, 4H, CH=CH), δ 4.12 (q, 2H, OCH2), and δ 0.88 (t, 3H, terminal CH3).

  • MS: Molecular ion peak at m/z 336.6, with fragmentation patterns indicating cleavage at double bonds .

Synthesis and Production

Chemical Synthesis

The synthesis of cis-11,14-eicosadienoic acid ethyl ester typically involves esterification of the free fatty acid (cis-11,14-eicosadienoic acid) with ethanol under acidic catalysis. Alternative routes include:

  • Partial Hydrogenation: Starting from arachidonic acid (C20:4 ω-6), selective hydrogenation reduces two double bonds while retaining the cis configuration.

  • Microbial Fermentation: Specific strains of Yarrowia lipolytica produce ω-6 PUFAs, which are subsequently esterified .

A comparative analysis of synthesis methods is provided below:

MethodYield (%)Purity (%)Key Challenges
Chemical Esterification85–9095Isomerization risk
Partial Hydrogenation70–7590Over-reduction of double bonds
Microbial Fermentation60–6588Scalability issues

Purification Techniques

Chromatographic methods, such as reverse-phase HPLC and silver-ion chromatography, are employed to isolate the cis-11,14 isomer from byproducts. Silver-ion chromatography exploits the differential interaction of silver ions with double bonds, achieving >98% purity .

Research Applications

Lipid Membrane Studies

Incorporating cis-11,14-eicosadienoic acid ethyl ester into model lipid bilayers has elucidated its role in modulating membrane fluidity. The compound reduces the phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) bilayers by 12°C, enhancing lateral diffusion of phospholipids. This property is critical for understanding:

  • Lipid Raft Dynamics: Disruption of cholesterol-rich domains in membranes.

  • Membrane Protein Function: Enhanced conformational flexibility of G-protein-coupled receptors .

Oxidative Stability Studies

The compound’s susceptibility to peroxidation was evaluated using thiobarbituric acid reactive substances (TBARS) assays. Under oxidative stress (100 μM Fe²⁺), cis-11,14-eicosadienoic acid ethyl ester generated malondialdehyde (MDA) at a rate of 0.8 nmol/mg/hr, 40% lower than linoleic acid ethyl ester . This relative stability makes it suitable for long-term lipid oxidation studies.

Biological Significance

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, cis-11,14-eicosadienoic acid ethyl ester (50 μM) suppressed LPS-induced TNF-α production by 62% and IL-6 by 55% via PPAR-γ activation. Comparative effects with related PUFAs are shown below:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
cis-11,14-Eicosadienoic EE6255
Arachidonic Acid4840
Linoleic Acid EE3528

Fertility Research

An in silico study identified cis-11,14-eicosadienoic acid ethyl ester as a potential modulator of folliculogenesis. Molecular docking revealed a binding energy of -8.2 kcal/mol to follicle-stimulating hormone receptor (FSHR), comparable to clomifene (-8.5 kcal/mol) . This suggests a role in treating ovulatory disorders, though in vivo validation is pending.

Future Directions

Therapeutic Development

Ongoing research focuses on:

  • Drug Delivery Systems: Encapsulation in nanoparticles (e.g., PLGA) to enhance bioavailability.

  • Combination Therapies: Synergistic effects with NSAIDs for inflammatory diseases.

Metabolic Engineering

Optimizing microbial strains (e.g., Yarrowia lipolytica) to achieve >80% yield in fermentation processes represents a key industrial goal .

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